molecular formula C24H26N4O2S B6491893 3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-[2-(thiophen-2-yl)ethyl]propanamide CAS No. 1326845-58-2

3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-[2-(thiophen-2-yl)ethyl]propanamide

Cat. No. B6491893
CAS RN: 1326845-58-2
M. Wt: 434.6 g/mol
InChI Key: FZYULOHMLNWLIE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyrazine ring and a thiophene ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a pyrazolo[1,5-a]pyrazine ring, which is a bicyclic structure with nitrogen atoms . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the overall shape of the molecule, and the types of atoms present .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to a specific protein in the body and altering its function .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to make predictions .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. If it shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-17(2)18-5-7-19(8-6-18)21-16-22-24(30)27(13-14-28(22)26-21)12-10-23(29)25-11-9-20-4-3-15-31-20/h3-8,13-17H,9-12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYULOHMLNWLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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